5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide
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Overview
Description
5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of imidazothiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide typically involves the condensation of an aminothiazole with a formylquinoline and alkyl isocyanides. This reaction is often catalyzed by sulfamic acid functionalized γ-Fe2O3 nanoparticles encapsulated in hydroxyapatite . The reaction conditions usually include moderate temperatures and the use of solvents like dioxane and water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and nitro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anticancer properties and potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, as an IDO1 inhibitor, it interferes with the enzyme’s activity, which plays a role in the immune response and cancer progression . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a chloro group, nitro group, and imidazothiazole moiety makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
5-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3S/c1-11-10-28-19-22-16(9-23(11)19)12-3-2-4-14(7-12)21-18(25)15-8-13(20)5-6-17(15)24(26)27/h2-10H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNLMSGIVHRYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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